molecular formula C20H28O B017824 9-cis-Retinal CAS No. 514-85-2

9-cis-Retinal

Cat. No. B017824
CAS RN: 514-85-2
M. Wt: 284.4 g/mol
InChI Key: NCYCYZXNIZJOKI-MKOSUFFBSA-N
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Description

Synthesis Analysis

9-cis-Retinal can be synthesized enzymatically from β-carotene isomers in the liver and intestine, demonstrating the body's capability to convert dietary sources into this vital compound. A detailed synthesis pathway of 9-cis-retinal involves enzymatic conversion from 9-cis-β-carotene, highlighting the importance of dietary β-carotene in retinoid metabolism (Nagao & Olson, 1994). Additionally, targeted chemical synthesis methods have been developed, as demonstrated by the six-step synthesis process from β-ionone, providing insights into the structural complexity and chemical versatility of 9-cis-retinal (Navidi et al., 2018).

Molecular Structure Analysis

The molecular structure of 9-cis-retinal is characterized by its cis configuration at the 9th carbon double bond, which significantly influences its binding and activity in biological systems. The subtle steric differences between the 11-cis and 9-cis configurations of retinal have profound effects on their efficacy as ligands in the visual pigment rhodopsin, illustrating the critical role of molecular structure in retinal function (DeGrip et al., 2011).

Chemical Reactions and Properties

9-cis-Retinal undergoes specific chemical reactions, notably isomerization, which is essential for the regeneration of visual pigments. The isomerization process of all-trans-retinal to 9-cis-retinal has been demonstrated to be facilitated by various nucleophiles, providing insights into the photochemical properties and reactivity of retinal in the visual cycle (Futterman & Rollins, 1973).

Physical Properties Analysis

The physical properties of 9-cis-retinal, including its absorbance spectrum and stability, play a significant role in its function as a chromophore in visual pigments. The comparison of 9-cis-retinal with other isomers within the chromophore binding pocket of rhodopsin offers valuable insights into the photophysical properties of visual pigments and the impact of retinal isomerization on vision (Sekharan et al., 2007).

Chemical Properties Analysis

The chemical properties of 9-cis-retinal, including its reactivity and interaction with proteins such as opsins, are crucial for its role in visual phototransduction. The formation of 9-cis-retinoylopsins and the study of their biochemical and spectral properties elucidate the mechanisms by which retinal isomers contribute to the diversity and function of visual pigments (Calhoon & Rando, 1985).

Scientific Research Applications

1. Rescuing Cones and Reducing Retinal Microglial Cell Activation

  • Summary of Application: 9-cis-β-Carotene, a 9-cis-retinal precursor, has been found to rescue cones and reduce retinal microglial cell activation. This suggests that it may be a promising treatment strategy for Retinitis Pigmentosa (RP) associated with visual cycle defects .
  • Methods of Application: Eye caps of RPE65/rd12 mice were incubated in media supplemented with natural and synthetic 9CBC, all-trans-beta carotene (ATBC) or vehicle for 18 hours .
  • Results: Synthetic 9CBC enhanced S- and M-cone survival in RPE65/rd12 eyecups in-vitro by 2-folds (p=0.001) and 4-folds (p=0.009) respectively, compared to placebo .

2. Accelerating Photoreceptor Development and Maturation in Human Stem Cell-Derived Retinal Organoids

  • Summary of Application: 9-cis-Retinal supplementation has been found to accelerate photoreceptor development and maturation in human stem cell-derived retinal organoids .
  • Methods of Application: Different supplementation regimens were introduced at day 63 of differentiation and continued for the duration of the culture to evaluate their effects on photoreceptor development and maturation .
  • Results: Experimental results indicate that 1uM 9-cis-retinal accelerates photoreceptor outer segment (OS) elongation and increases overall length at day 180 .

3. Inhibiting Photoreceptor Degeneration

  • Summary of Application: Synthetic 9-cis-β-carotene has been found to rescue cone photoreceptors from degeneration in eye cup cultures of mice with a retinoid cycle genetic defect .
  • Results: The study suggests that synthetic 9-cis-β-carotene may serve as an effective treatment for retinal dystrophies involving the retinoid cycle .

4. Therapy in Rpe65−/− Mice

  • Summary of Application: 9-cis-Retinal has been proposed as a novel pharmacologic approach to bypass the defective retinoid cycle .
  • Methods of Application: Oral administration of 9-cis-retinal or its precursors have regenerated opsin as iso-rhodopsin in the eyes .
  • Results: Improved retinal function as assessed by ERG responses, and ameliorated the pupillary light reflex in Rpe65 and Lrat knockout mice .

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

A proof-of-concept study for oral synthetic 9-cis-retinyl provides visual rescue for late-onset autosomal dominant retinitis pigmentosa (adRP) . The synthetic compound was designed to replace the normal functioning of 11-cis retinal . The QLT091001 compound is understood to convert in the body to 9-cis retinal to combine with opsin forming iso-rhodopsin and initiating the phototransduction cascade upon activation by light .

properties

IUPAC Name

(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenal
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H28O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,15H,7,10,14H2,1-5H3/b9-6+,12-11+,16-8-,17-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCYCYZXNIZJOKI-MKOSUFFBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C\C=O)\C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00891233
Record name 9-cis-Retinal
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Molecular Weight

284.4 g/mol
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Physical Description

Solid; [Sigma-Aldrich MSDS], Solid
Record name 9-cis-Retinal
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Record name 9-cis-Retinal
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Product Name

9-cis-Retinal

CAS RN

514-85-2
Record name 9-cis-Retinal
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Record name Retinal, 9-cis-
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,960
Citations
S Sekharan, K Morokuma - Journal of the American Chemical …, 2011 - ACS Publications
… In all of the pigments, 9-cis-retinal was found to be only slightly higher in energy than 11-cis-retinal, which provides strong evidence for the presence of 9-cis-rhodopsin in nature. 7-cis-…
Number of citations: 80 pubs.acs.org
A Popp, M Wolperdinger, N Hampp, C Brüchle… - Biophysical journal, 1993 - cell.com
… with an absorption maximum at 490 nm and 9-cis-retinal configuration was found. This 490-… 380 nm which was named Q and contains free 9-cis-retinal in the proteins binding site. The …
Number of citations: 152 www.cell.com
T Maeda, Z Dong, H **, O Sawada… - … & visual science, 2013 - jov.arvojournals.org
… prodrugs used to generate 9-cis-retinal in vivo. QLT091001, … Possibly photo-isomerized 9-cis-retinal, the bioactive form of … that facilitate the release of 9-cis-retinal to the RPE and …
Number of citations: 48 jov.arvojournals.org
A Maeda, T Maeda, K Palczewski - … ophthalmology & visual …, 2006 - jov.arvojournals.org
… In summary, 9-cis-retinal treatment has the potential to become a therapeutic approach to … Ret-NH 2 successfully inhibits the accumulation of 13-cis-retinyl ester, 11 and 9-cis-retinal …
Number of citations: 44 jov.arvojournals.org
FJ Roushar, AG McKee, CP Kuntz, JT Ortega… - Journal of Biological …, 2022 - ASBMB
… presence and absence of the stabilizing cofactor 9-cis-retinal. We identify 69 retinopathy variants, … increase in expression in the presence of 9-cis-retinal. However, the magnitude of the …
Number of citations: 5 www.jbc.org
S Futterman, MH Rollins - Journal of Biological Chemistry, 1973 - ASBMB
… suggested that the formation of 9-cis-retinal was in this … , appreciable quantities of 9-cis-retinal were not produced in reaction … 9-cisretinal, and 13-cis-retinal (Table II) in the presence of …
Number of citations: 60 www.jbc.org
CJ Simmons, AE Asato, M Denny… - … Section C: Crystal …, 1986 - scripts.iucr.org
… More recent studies have shown that 9-cis-retinal is unique among the … of 9-cis-retinal, its crystal structure remained undetermined. We wish to report the crystal structure of 9- cis-retinal …
Number of citations: 18 scripts.iucr.org
M Walther, B Fischer, M Schall, H Helm… - Chemical Physics …, 2000 - Elsevier
… All-trans and 9-cis retinal were purchased from Sigma-Aldrich … before and after propagation through the 9-cis retinal sample. … spectrum before and after passing the 9-cis retinal sample. …
Number of citations: 458 www.sciencedirect.com
KD Kaya, HY Chen, MJ Brooks, RA Kelley… - Molecular …, 2019 - ncbi.nlm.nih.gov
… We also demonstrate that the addition of 9-cis retinal, instead of the widely used all-trans retinoic acid, accelerated rod photoreceptor differentiation in organoid cultures, with higher …
Number of citations: 64 www.ncbi.nlm.nih.gov
M Lin, JL Napoli - Journal of Biological Chemistry, 2000 - ASBMB
… -fold higher activity with 9-cis- retinal than with all-trans… 9-cis-retinal versusall-trans-retinal, respectively. Therefore, ALDH12 is the first known ALDH to show a preference for 9-cis-retinal …
Number of citations: 80 www.jbc.org

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